trans-3-Azido-1-Boc-4-hydroxypyrrolidine

Vue d'ensemble

Description

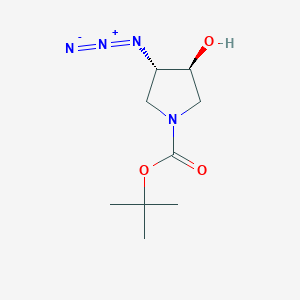

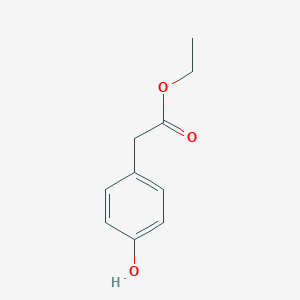

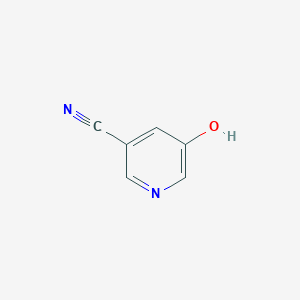

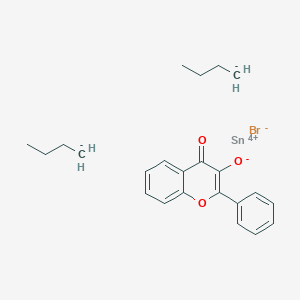

The compound trans-3-Azido-1-Boc-4-hydroxypyrrolidine is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains an azido group (N3) at the 3-position, a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, and a hydroxy group at the 4-position. This structure is of interest due to its potential as a building block in the synthesis of various biologically active molecules and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the synthesis of a spin-labelled β-amino acid derivative, trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), involves conventional methods followed by resolution and assignment of absolute configuration . Another related synthesis is the development of a stereoselective synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine starting from a chiral, non-racemic azido-hydroxypyrrolidine derivative . These methods could potentially be adapted for the synthesis of trans-3-Azido-1-Boc-4-hydroxypyrrolidine by altering protecting groups and substitution patterns.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and reactivity. The absolute configuration of asymmetric carbons in such compounds can be determined using techniques such as circular dichroism and X-ray diffraction analysis, as demonstrated for POAC derivatives . The stereochemistry of the molecule influences its reactivity and the outcome of chemical reactions.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions based on their functional groups. The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles. The hydroxy group can be involved in reactions typical for alcohols, such as esterification or etherification. The Boc group is a common protective group for amines, which can be removed under acidic conditions to reveal the free amine for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-Azido-1-Boc-4-hydroxypyrrolidine would be influenced by its functional groups. The azido group is known for its high reactivity and potential to release nitrogen gas, which can be a consideration for storage and handling. The Boc group increases the steric bulk and affects the solubility of the compound in organic solvents. The hydroxy group can form hydrogen bonds, influencing the boiling point, solubility in water, and crystallization behavior. Conformationally constrained pyrrolidine derivatives have been synthesized to study the effects of substituents on amide preferences, which could be relevant for understanding the properties of trans-3-Azido-1-Boc-4-hydroxypyrrolidine .

Applications De Recherche Scientifique

1. Synthesis of Antitumor Compounds trans-3-Azido-1-Boc-4-hydroxypyrrolidine is utilized in the chemoenzymatic synthesis of key intermediates for antitumor compounds. For instance, it was used in the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, a key intermediate for a new quinolone antitumor compound AG-7352 (Kamal et al., 2004).

2. Development of Neuronal Nitric Oxide Synthase Inhibitors This chemical is a precursor in synthesizing selective neuronal nitric oxide synthase (nNOS) inhibitors. Its enantioselective chemoenzymatic synthesis has been studied, highlighting its importance in medicinal chemistry (Villar-Barro et al., 2017).

3. Synthesis of Nucleobase Derivatives The compound plays a role in synthesizing hydroxypyrrolidine analogs of nucleosides, contributing to the exploration of new therapeutic agents, even though no significant activity was found in the tested compounds (Rejman et al., 2007).

Propriétés

IUPAC Name |

tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWBTQKOSPXYIE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931998 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Azido-1-Boc-4-hydroxypyrrolidine | |

CAS RN |

143700-05-4 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143700-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

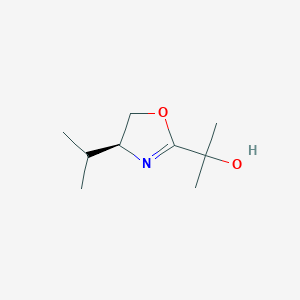

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)